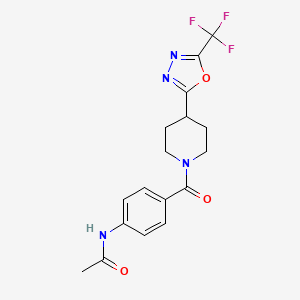

N-(4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide is a synthetic chemical compound noted for its utility in various scientific and industrial applications. Its unique structural composition and reactive properties make it a subject of interest in chemical, biological, and medicinal research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide often involves multi-step organic reactions. The starting materials typically include 5-(trifluoromethyl)-1,3,4-oxadiazole and piperidine derivatives. The synthesis process begins with the acylation of the oxadiazole ring, followed by a piperidine introduction through nucleophilic substitution. Final steps involve coupling with phenylacetic acid under controlled conditions, typically using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to increase yield and reduce production costs. This often involves the use of continuous flow reactors, which allow for precise control of reaction parameters and efficient scaling up of the production process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, especially at the piperidine ring.

Reduction: Reduction reactions are less common but can target the oxadiazole ring under specific conditions.

Substitution: The phenylacetamide moiety makes it prone to substitution reactions, particularly nucleophilic aromatic substitutions.

Common Reagents and Conditions:

Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenated solvents, strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

From Oxidation: Oxidized derivatives with altered functional groups on the piperidine ring.

From Reduction: Reduced oxadiazole derivatives with potential changes in the trifluoromethyl group.

From Substitution: Varied aromatic substitutions leading to derivatives with different substituent groups on the phenyl ring.

Applications De Recherche Scientifique

N-(4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide is widely researched for its applications across several fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive molecule, affecting certain biological pathways.

Medicine: Explored for its therapeutic potential, especially in relation to its anti-inflammatory and analgesic properties.

Industry: Utilized in the manufacturing of specialized polymers and materials with unique physical properties.

Mécanisme D'action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. Its trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The oxadiazole ring plays a critical role in its activity, often interacting with active sites of target proteins.

Comparaison Avec Des Composés Similaires

N-(4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide is compared with similar compounds like:

N-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide

N-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine

These compounds share the trifluoromethyl-oxadiazole core but differ in their substituent groups, influencing their reactivity and applications. This compound stands out for its balanced properties, making it versatile for diverse applications.

Care to delve deeper into any of these sections?

Activité Biologique

N-(4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide is a compound that incorporates a trifluoromethyl group and an oxadiazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Key Features:

- Trifluoromethyl Group: Enhances lipophilicity and biological activity.

- Oxadiazole Ring: Known for antimicrobial and anticancer properties.

- Piperidine Derivative: Imparts structural stability and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit the growth of various bacteria and fungi. Dhumal et al. (2021) demonstrated that specific oxadiazole derivatives showed potent activity against Mycobacterium bovis BCG, indicating potential applications in treating tuberculosis .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 8a | M. bovis BCG | 2 | Dhumal et al. 2021 |

| 21c | M. tuberculosis | 4–8 | Vosatka et al. 2018 |

| 30 | Clostridium difficile | 0.003–0.03 | Salama et al. 2020 |

Anticonvulsant Activity

The anticonvulsant properties of compounds similar to this compound have been explored through various animal models. Kamiński et al. (2015) synthesized several piperazine derivatives and found that compounds with trifluoromethyl substitutions exhibited enhanced anticonvulsant activity in the maximal electroshock (MES) test .

Table 2: Anticonvulsant Activity of Piperazine Derivatives

| Compound ID | Dose (mg/kg) | MES Protection (%) | Reference |

|---|---|---|---|

| 12 | 100 | 75 | Kamiński et al. 2015 |

| 14 | 100 | 90 | Kamiński et al. 2015 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: Compounds with oxadiazole rings have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, such as enoyl-acyl carrier protein reductase (FabI), leading to bacterial cell lysis .

- Modulation of Neurotransmitter Systems: The piperidine structure may interact with neurotransmitter receptors, influencing synaptic transmission and potentially providing anticonvulsant effects.

- Lipophilicity and Membrane Permeability: The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, facilitating its interaction with intracellular targets.

Case Study: Antitubercular Activity

In a study conducted by Desai et al., a series of oxadiazole derivatives were evaluated for their antitubercular activity against Mycobacterium tuberculosis. Among these, compounds with longer alkyl chains demonstrated significantly reduced MIC values compared to standard treatments like isoniazid .

Case Study: Anticonvulsant Efficacy

A recent investigation into the anticonvulsant efficacy of similar compounds revealed that modifications to the piperidine moiety could drastically alter activity profiles. Compounds exhibiting higher lipophilicity were more effective at longer durations post-administration, suggesting a correlation between pharmacokinetics and therapeutic efficacy .

Propriétés

IUPAC Name |

N-[4-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O3/c1-10(25)21-13-4-2-12(3-5-13)15(26)24-8-6-11(7-9-24)14-22-23-16(27-14)17(18,19)20/h2-5,11H,6-9H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEIILFIIFDWBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.